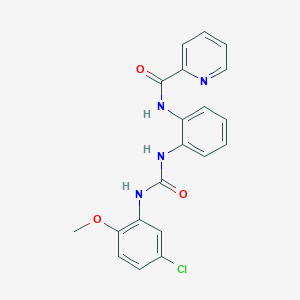

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide

CAS No.: 1206990-92-2

Cat. No.: VC4324013

Molecular Formula: C20H17ClN4O3

Molecular Weight: 396.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206990-92-2 |

|---|---|

| Molecular Formula | C20H17ClN4O3 |

| Molecular Weight | 396.83 |

| IUPAC Name | N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C20H17ClN4O3/c1-28-18-10-9-13(21)12-17(18)25-20(27)24-15-7-3-2-6-14(15)23-19(26)16-8-4-5-11-22-16/h2-12H,1H3,(H,23,26)(H2,24,25,27) |

| Standard InChI Key | QQAVBNFOGBZGNV-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a central urea linkage (-NH-C(=O)-NH-) connecting a 5-chloro-2-methoxyphenyl group to a phenyl ring, which is further substituted with a picolinamide moiety (pyridine-2-carboxamide) . This arrangement introduces multiple hydrogen-bonding sites and aromatic systems, contributing to its potential interactions with biological targets.

Molecular Characteristics

Synthesis and Structural Optimization

The synthesis of N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide involves multi-step organic reactions, as outlined in analogous picolinamide syntheses .

Key Synthetic Steps

-

Formation of the Urea Linkage:

Reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative under basic conditions yields the intermediate phenylurea . Triphosgene or carbonyl diimidazole (CDI) are commonly employed to generate isocyanates in situ from amines . -

Picolinamide Coupling:

The urea intermediate undergoes palladium- or copper-catalyzed coupling with picolinamide derivatives. For example, Suzuki-Miyaura cross-coupling may introduce the pyridine ring, followed by amidation with methylamine or similar nucleophiles . -

Purification:

Column chromatography or recrystallization from ethanol/water mixtures isolates the final product, with yields exceeding 60% in optimized protocols .

Structural analogs, such as N-methylpicolinamide derivatives, demonstrate that substituting the pyridine ring’s position or modifying the urea’s aryl groups can significantly alter biological activity . For instance, introducing electron-withdrawing groups (e.g., -CF3) enhances target binding affinity in some cases .

Biological Activities and Mechanistic Insights

While direct studies on N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide are sparse, its structural class exhibits promising pharmacological profiles.

Antimicrobial Activity

Chlorophenylurea derivatives exhibit broad-spectrum antimicrobial effects. A thiazol-containing analog (C301-6815) demonstrated MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption or enzyme inhibition . The methoxy group’s electron-donating properties may stabilize interactions with bacterial targets.

Enzyme Modulation

Urea-picolinamide hybrids have been explored as inhibitors of histone deacetylases (HDACs) and carbonic anhydrases. The pyridine nitrogen and urea carbonyl can coordinate with zinc ions in HDAC active sites, while substituents on the phenyl rings dictate selectivity .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

The compound’s low solubility (logSw ≈ -6.14) limits oral bioavailability, necessitating prodrug strategies or formulation with solubilizing agents. Its moderate logP (~6.45) aligns with Lipinski’s rule of five, suggesting acceptable permeability but potential efflux transporter susceptibility .

Metabolic Stability

Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are predicted to metabolize the methoxy and chloro groups via oxidative pathways. In silico studies on analogs indicate that replacing the methoxy with a hydroxyl group improves metabolic stability but reduces potency .

Applications in Drug Discovery

Oncology

The compound’s kinase-inhibitory potential positions it as a candidate for targeted cancer therapies. Structural analogs have entered preclinical trials for solid tumors, with modifications to the picolinamide ring enhancing blood-brain barrier penetration for glioblastoma applications .

Infectious Diseases

Combating antibiotic-resistant pathogens requires novel scaffolds. The urea linkage’s versatility allows for tuning antibacterial activity against Gram-positive and Gram-negative strains . Hybridizing this compound with fluoroquinolone motifs is a proposed strategy to broaden efficacy.

Neurological Disorders

Picolinamides modulate neurotransmitter receptors, suggesting utility in treating Alzheimer’s or Parkinson’s diseases. The chloro-methoxy group’s neuroprotective effects, observed in related compounds, warrant further exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume